Zirconium nitrate

Beschreibung

Eigenschaften

IUPAC Name |

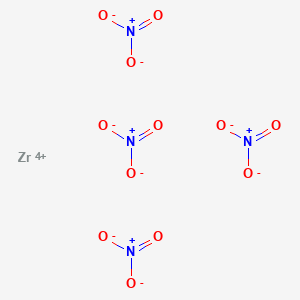

zirconium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Zr/c4*2-1(3)4;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERNJTNJEZOPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(NO3)4, N4O12Zr | |

| Record name | zirconium(IV) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049821 | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium nitrate is a white crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a preservative., Colorless to white crystals that absorb moisture from the air; [HSDB] | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 100 °C | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, Soluble in alcohol | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

White, hygroscopic crystals | |

CAS No. |

13746-89-9, 12372-57-5 | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zirconium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68X591SNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zirconium nitrate basic properties for researchers

An In-depth Technical Guide to the Core Properties of Zirconium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of this compound, a versatile inorganic compound with significant applications in various research and industrial fields.

Core Physical and Chemical Properties

This compound, with the chemical formula Zr(NO₃)₄, is a white, hygroscopic crystalline solid.[1][2][3] It is highly soluble in water and alcohol.[1][2][3][4] The aqueous solution of this compound is acidic.[2][5][6] It is a noncombustible substance but acts as a strong oxidizing agent, which can accelerate the burning of combustible materials.[1][2][7] In the presence of a large quantity of combustible material, an explosion may occur.[1][2][5]

| Property | Value |

| Chemical Formula | Zr(NO₃)₄[3][4] |

| Molecular Weight | 339.24 g/mol [1][4] |

| Appearance | White, hygroscopic crystalline solid[1][2][3] |

| Odor | Odorless[1][8] |

| Melting Point | Decomposes at 100 °C[1][3][4] |

| Boiling Point | Decomposes at 100 °C[3][4] |

| Solubility | Very soluble in water and alcohol[1][2][3][4] |

| Density | 2.192 g/cm³[9] |

| Refractive Index | 1.60 (for pentahydrate)[1][2] |

Chemical Structure and Forms

This compound exists in both anhydrous and hydrated forms, with the pentahydrate, Zr(NO₃)₄·5H₂O, being a common form.[2][4] The anhydrous salt is volatile.[3][4] The crystal structure of this compound complexes can be intricate. For instance, in the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, the zirconium atom is coordinated by three water molecules and three bidentate nitrate groups, resulting in a tricapped trigonal prismatic coordination polyhedron formed by nine oxygen atoms.[10] The pentanitrato complex, Zr(NO₃)₅⁻, features all nitrate groups as bidentate, adopting a bicapped square antiprism shape.[4]

Synthesis and Reactivity

Synthesis:

There are several methods for the synthesis of this compound.

-

Anhydrous this compound: The anhydrous form can be prepared by the reaction of zirconium tetrachloride with dinitrogen pentoxide.[3][4] The product from this reaction can be purified through vacuum sublimation.[3][4]

-

This compound Pentahydrate: The pentahydrate form can be synthesized by dissolving zirconium dioxide in nitric acid, followed by evaporation of the solution to dryness.[3][4] It is noteworthy that dissolving zirconium metal in nitric acid is not a viable method for producing this compound because zirconium is highly resistant to nitric acid.[3][4] Another method involves the reaction of zirconium hydroxide with nitric acid.[11][12]

Reactivity:

This compound is a strong oxidizing agent.[1][3] It can react explosively with reducing agents like phosphorus and tin(II) chloride.[2] Mixtures with alkyl esters can also be explosive due to the formation of alkyl nitrates.[2] When heated, it decomposes to zirconium dioxide, releasing toxic nitrogen oxides.[1][3] In an aqueous solution, the addition of a base like ammonium hydroxide will cause the precipitation of zirconium hydroxide.[4]

Applications in Research

This compound is a precursor for the synthesis of various zirconium-based materials.[13] It is used in the production of zirconia (ZrO₂) nanoparticles, which have applications in advanced ceramics and fuel cells.[13][14] It also serves as a catalyst in several organic reactions, including the nitration of aromatic compounds and the formation of N-substituted pyrroles.[3][4][13] Furthermore, this compound is used as a chemical vapor deposition precursor for creating thin films of zirconium compounds.[4] Other applications include its use as a preservative, an analytical standard for zirconium, and in the preparation of other zirconium salts.[1][4][11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard | Description |

| Oxidizer | May intensify fire; strong oxidizer.[1][15][16] |

| Skin and Eye Damage | Causes severe skin burns and serious eye damage.[1][15][17] |

| Inhalation | Inhalation of dust may irritate the nose and throat.[2][5] |

| Ingestion | May be harmful if swallowed.[18] |

| Fire Hazard | While noncombustible, it accelerates the burning of combustible materials.[1][2][7] Toxic oxides of nitrogen are produced in a fire.[1][2][7] |

| Explosion Hazard | An explosion may result if large quantities are involved in a fire or if mixed with finely divided combustible materials.[1][2][5] Prolonged exposure to heat may also result in an explosion.[1][2][5] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[15][16][17] In case of dust formation, a respirator should be used.[19]

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8][16] Keep away from combustible materials.[15]

Experimental Protocol: Synthesis of this compound Pentahydrate

This protocol details the synthesis of this compound pentahydrate from zirconium hydroxide.

Materials:

-

Zirconium hydroxide (Zr(OH)₄)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Evaporating dish

Procedure:

-

Carefully add a stoichiometric amount of concentrated nitric acid to a beaker containing a known quantity of zirconium hydroxide.

-

Gently stir the mixture. The reaction is exothermic and will produce heat.

-

Once the reaction is complete and the zirconium hydroxide has dissolved, a clear solution of this compound will be formed.

-

Transfer the solution to an evaporating dish.

-

Gently heat the solution to evaporate the water.

-

Continue evaporation until a crystalline solid, this compound pentahydrate, is formed.

-

Allow the crystals to cool in a desiccator to prevent moisture absorption.

Experimental Workflow Diagram

Caption: Synthesis of this compound Pentahydrate.

References

- 1. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13746-89-9 [chemicalbook.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. elementschina.com [elementschina.com]

- 10. researchgate.net [researchgate.net]

- 11. What is this compound?_Chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound|High-Purity Reagent [benchchem.com]

- 14. nanorh.com [nanorh.com]

- 15. carlroth.com [carlroth.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. ultramet.com [ultramet.com]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Zirconium Nitrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical identifiers, synthesis, and catalytic applications of zirconium nitrate in scientific research and pharmaceutical development.

This compound, a versatile inorganic compound, serves as a key precursor and catalyst in a multitude of chemical processes. This guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its significant role as a Lewis acid catalyst in organic synthesis, a field of particular interest to drug development professionals. While direct biological signaling pathways for this compound have not been established, its utility in the synthesis of bioactive molecules underscores its importance in the pharmaceutical sciences.

Core Identifiers and Properties

This compound is most commonly available as a pentahydrate crystalline solid. It is crucial to distinguish between this compound and zirconyl nitrate, a related but chemically distinct compound. The primary identifiers for this compound are summarized below for clarity and accurate record-keeping in a research setting.

| Identifier Type | Value |

| CAS Number | 13746-89-9[1] |

| IUPAC Name | zirconium(4+) tetranitrate[2] |

| Molecular Formula | Zr(NO₃)₄ |

| Molecular Weight | 339.24 g/mol [1] |

| PubChem CID | 26251[1] |

| UN Number | 2728[1] |

| EC Number | 237-324-9 |

| Synonyms | Zirconium tetranitrate, Nitric acid, zirconium(4+) salt |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been documented, each suited for different laboratory scales and precursor availability. Below are detailed protocols for the preparation of both anhydrous and hydrated forms of this compound.

Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared through the reaction of zirconium tetrachloride with dinitrogen pentoxide. This method is suitable for obtaining the pure, volatile form of the compound.

Methodology:

-

In a moisture-free environment, react zirconium tetrachloride (ZrCl₄) with dinitrogen pentoxide (N₂O₅). The reaction proceeds as follows: ZrCl₄ + 4 N₂O₅ → Zr(NO₃)₄ + 4ClNO₂.

-

The resulting anhydrous this compound can be purified by sublimation in a vacuum. It is important to note that a potential contaminating substance is nitronium pentanitratozirconate ((NO₂)Zr(NO₃)₅).

Synthesis of this compound Pentahydrate

The hydrated form, this compound pentahydrate (Zr(NO₃)₄·5H₂O), is more commonly used in laboratory settings and can be synthesized from zirconium dioxide.

Methodology:

-

Dissolve zirconium dioxide (ZrO₂) in nitric acid (HNO₃).

-

Evaporate the resulting solution to dryness to crystallize the this compound pentahydrate. While this method is straightforward, it is often easier to crystallize zirconyl nitrate trihydrate from such a solution.

Applications in Drug Development and Organic Synthesis

The primary role of this compound in a context relevant to drug development is its function as a robust and water-tolerant Lewis acid catalyst.[3][4] This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.[5][6]

Lewis Acid Catalysis

This compound's ability to function effectively in aqueous media makes it an environmentally friendly and efficient catalyst for various organic transformations.[3] Traditional Lewis acids often decompose in the presence of water, limiting their utility. The water-tolerant nature of this compound allows for a broader range of reaction conditions and substrates.

One notable application is in the synthesis of N-substituted pyrroles, which are important structural motifs in many biologically active compounds.[4] this compound catalyzes the condensation reaction between 4-hydroxyproline and isatin derivatives or 11H-indeno[1,2-b]quinoxalin-11-ones, leading to high yields of the desired pyrrole derivatives in short reaction times.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound|High-Purity Reagent [benchchem.com]

- 6. researchgate.net [researchgate.net]

Zirconium nitrate molecular formula and structure

An In-depth Technical Guide to Zirconium Nitrate: Molecular Formula, Structure, and Applications

This technical guide provides a comprehensive overview of this compound, focusing on its molecular formula, chemical structure, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The anhydrous form, zirconium tetranitrate, is a volatile transition metal salt.[1][2] The most common hydrated form is the pentahydrate, Zr(NO₃)₄·5H₂O.[1]

Synonyms: Zirconium(IV) nitrate, Zirconium tetranitrate, Tetranitratozirconium.[1][3][4]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | Zr(NO₃)₄ (anhydrous) | [1][2][5] |

| Zr(NO₃)₄·5H₂O (pentahydrate) | [1] | |

| Molar Mass | 339.24 g/mol (anhydrous) | [1][3] |

| Appearance | White, hygroscopic, volatile solid/transparent plates | [1][2][3][6] |

| Melting Point | 58.5 °C (anhydrous) | [1] |

| Boiling Point | Decomposes at 100 °C | [1][2][3] |

| Solubility | Very soluble in water and ethanol | [1][2][3][6] |

| Aqueous Solution | Acidic | [1][6] |

| Refractive Index | 1.6 (pentahydrate) | [1][3] |

| UN Number | 2728 | [1] |

| Hazard Class | 5.1 (Oxidizing Substance) | [1][4] |

Molecular and Crystal Structure

The structure of this compound is characterized by the coordination of nitrate groups to the central zirconium atom. In the gas phase or as an anhydrous solid, the molecule is Zr(NO₃)₄. However, in the presence of other ions or water, it readily forms complex structures.

-

Anhydrous Zirconium(IV) Nitrate: In its anhydrous form, this compound is a volatile molecular compound where the nitrate groups act as ligands to the central zirconium(IV) ion.[1][2]

-

Complex Anions and Cations: this compound is a key component in various complex ions.

-

The pentanitratozirconate anion, [Zr(NO₃)₅]⁻ , features a structure where all five nitrate groups are bidentate, coordinating to the zirconium atom through two oxygen atoms each. This results in a bicapped square antiprism geometry.[1]

-

The aquo complex cation, [Zr(NO₃)₃(H₂O)₃]⁺ , exhibits a tricapped trigonal prismatic structure, with three bidentate nitrate groups and three water molecules coordinated to the zirconium center.[1][7]

-

The crystallographic data for several complex salts containing these ions have been determined, providing precise insights into their solid-state structures.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Density (g/cm³) |

| (NO₂)[Zr(NO₃)₃·3H₂O]₂(NO₃)₃ | Hexagonal | P3c1 | a = 10.292 Å, c = 14.84 Å | 2.181 |

| CsZr(NO₃)₅ | Monoclinic | P2₁/n | a = 7.497 Å, b = 11.567 Å, c = 14.411 Å, β=96.01° | 2.855 |

| (NH₄)Zr(NO₃)₅·HNO₃ | Orthorhombic | Pna2₁ | a = 14.852 Å, b = 7.222 Å, c = 13.177 Å | 2.267 |

Data sourced from Wikipedia.[1]

Caption: Bidentate coordination of five nitrate ligands to a central Zr(IV) ion.

Experimental Protocols: Synthesis of this compound

Protocol 1: Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared through the reaction of zirconium(IV) chloride with dinitrogen pentoxide.[1][2]

Methodology:

-

Place anhydrous zirconium(IV) chloride (ZrCl₄) in a reaction vessel under an inert, dry atmosphere.

-

Introduce dinitrogen pentoxide (N₂O₅) to react with the ZrCl₄. The reaction proceeds according to the following equation: ZrCl₄ + 4 N₂O₅ → Zr(NO₃)₄ + 4 ClNO₂[1]

-

The resulting anhydrous this compound is volatile and can be purified from byproducts, such as nitronium pentanitratozirconate ((NO₂)Zr(NO₃)₅), via sublimation in a vacuum.[1][2]

Caption: Workflow for the synthesis of anhydrous this compound.

Protocol 2: Synthesis of this compound Pentahydrate

The hydrated form is typically prepared by dissolving a zirconium precursor, such as zirconium dioxide or zirconium hydroxide, in nitric acid.[1][6]

Methodology:

-

Dissolve zirconium dioxide (ZrO₂) in concentrated nitric acid (HNO₃).[1][2]

-

Heat the solution gently to ensure complete dissolution.

-

Evaporate the resulting solution to dryness.[1]

-

Upon cooling and crystallization, this compound pentahydrate (Zr(NO₃)₄·5H₂O) is formed.[1][6] It is noted, however, that it can be easier to crystallize zirconyl nitrate (ZrO(NO₃)₂) from such a solution.[1]

Chemical Reactivity and Applications

This compound serves as a versatile precursor and reagent in various chemical applications, from materials science to organic synthesis.

Thermal Decomposition

Upon heating to approximately 100 °C, this compound decomposes to yield zirconium dioxide (ZrO₂), also known as zirconia.[1][2] This property makes it an excellent single-source precursor for producing zirconia thin films and nanoparticles.

Caption: Thermal decomposition pathway of this compound to zirconia.

Applications in Research and Industry

-

Precursor for Zirconia (ZrO₂): this compound is widely used as a precursor in the synthesis of zirconia-based materials.[8] Its volatility allows for its use in chemical vapor deposition (CVD) to create high-purity zirconia films on substrates like silicon.[1] This method is advantageous as it does not introduce contaminants like hydrogen or fluorine.[1] It is also used in sol-gel and co-precipitation methods to synthesize zirconia nanoparticles with controlled size and morphology.[8][9]

-

Catalysis: Zirconium-based materials, often derived from this compound, are used as catalysts.[10] For example, it can be used as a Lewis acid catalyst in the formation of N-substituted pyrroles.[2] It is also a component in the synthesis of robust metal-organic frameworks (MOFs) like UIO-66, which have applications in photocatalysis for degrading pollutants such as tetracycline.[11]

-

Nuclear Industry: Zirconium free from hafnium is essential for nuclear reactor construction.[1] this compound plays a role in the separation of these two elements through a liquid-liquid extraction process involving tributylphosphate.[1]

-

Organic Synthesis: Anhydrous this compound can be used to nitrate certain aromatic compounds in a non-traditional manner.[2] For instance, it nitrates pyridine to 3-nitropyridine and 4-nitropyridine, and quinoline to 3-nitroquinoline and 7-nitroquinoline.[2]

-

Other Uses: It also serves as an analytical standard for zirconium and is used as a preservative.[1][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 13746-89-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 9. This compound pentahydrate | 13986-27-1 | Benchchem [benchchem.com]

- 10. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Zirconium Nitrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zirconium nitrate in aqueous and organic media. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative descriptions, the critical factors influencing solubility, and standardized methodologies for its determination.

Introduction to this compound

This compound, with the chemical formula Zr(NO₃)₄, is a white, crystalline solid that serves as a precursor in the synthesis of various zirconium compounds, including zirconium dioxide (zirconia), and as a catalyst in organic synthesis. Its solubility is a critical parameter for its application in solution-based processes. The anhydrous form is highly reactive, and it is more commonly available as a pentahydrate, Zr(NO₃)₄·5H₂O.

Aqueous Solubility of this compound

This compound is well-known for its high solubility in water. Several sources describe it as "very soluble" or even "miscible with water". However, the dissolution process is not a simple physical phenomenon and is significantly influenced by chemical reactions, most notably hydrolysis.

2.1. Hydrolysis and its Impact on Solubility

Upon dissolution in water, the zirconium(IV) ion (Zr⁴⁺) undergoes extensive hydrolysis due to its high charge density. This reaction leads to the formation of various oxo- and hydroxo-species, with the most common being the zirconyl ion (ZrO²⁺). The simplified hydrolysis reaction can be represented as follows:

Zr⁴⁺ + H₂O ⇌ [Zr(OH)]³⁺ + H⁺ [Zr(OH)]³⁺ + H₂O ⇌ [Zr(OH)₂]²⁺ + H⁺ (and so on)

This process releases protons, resulting in a distinctly acidic solution. The presence of the nitrate ions from the salt contributes to the overall acidity. The formation of zirconyl nitrate, ZrO(NO₃)₂, is a common consequence of dissolving this compound in water.

The extent of hydrolysis is highly dependent on the pH of the solution. In neutral or alkaline solutions, the hydrolysis can proceed to the formation of insoluble zirconium hydroxide, Zr(OH)₄, which will precipitate out of the solution, thereby limiting the apparent solubility of this compound. To maintain a clear, stable solution of this compound, it is crucial to keep the solution acidic, typically by adding nitric acid.

2.2. Quantitative Solubility Data in Water

| Temperature | Solubility in Water |

| Room Temperature | Very Soluble |

Note: The term "very soluble" generally implies a solubility of 100 g/L or greater. The lack of specific numerical data is a significant gap in the publicly available chemical literature.

Solubility of this compound in Organic Solvents

This compound also exhibits solubility in certain polar organic solvents, particularly alcohols.

3.1. Qualitative Solubility Data in Organic Solvents

Similar to its aqueous solubility, precise quantitative data for the solubility of this compound in organic solvents is scarce. The available information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Methanol | Likely Soluble |

| Acetone | No data available |

| Diethyl Ether | No data available |

| Toluene | Insoluble |

Note: The solubility in other polar organic solvents can be inferred to be present, but experimental verification is necessary. This compound is generally insoluble in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (pentahydrate)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zirconium concentration analysis

-

pH meter (for aqueous solutions)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation or further dissolution.

-

Immediately filter the collected sample using a suitable filtration apparatus to remove any undissolved solid particles.

-

-

Analysis of Zirconium Concentration:

-

Accurately dilute the filtered saturated solution to a concentration range suitable for the analytical instrument.

-

Determine the concentration of zirconium in the diluted solution using a calibrated ICP-OES or AAS instrument.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles per liter.

-

-

Repeat for Different Temperatures:

-

Repeat the procedure at various temperatures to determine the temperature dependence of the solubility.

-

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Hydrolysis Pathway of this compound in Water

This diagram illustrates the key hydrolysis steps of the zirconium(IV) ion in an aqueous solution.

Caption: Simplified hydrolysis pathway of the zirconium(IV) ion in aqueous solution.

Conclusion

This compound is a highly water-soluble compound, a property that is, however, complicated by its tendency to hydrolyze. This hydrolysis leads to the formation of zirconyl species and can result in the precipitation of zirconium hydroxide if the solution is not maintained at an acidic pH. While qualitatively understood to be soluble in polar organic solvents like ethanol, precise quantitative solubility data for this compound in both aqueous and organic media is notably absent from readily accessible scientific literature. The experimental protocol provided in this guide offers a standardized approach for researchers to determine this important physicochemical property for their specific applications. For professionals in drug development and other scientific fields, a thorough understanding of the hydrolytic chemistry of this compound is paramount to successfully utilizing it in solution-based systems.

Zirconium Nitrate: A Technical Guide to the Pentahydrate and Anhydrous Forms for Researchers and Drug Development Professionals

An in-depth analysis of the synthesis, properties, and applications of zirconium nitrate pentahydrate and its anhydrous counterpart, providing critical data and experimental insights for professionals in science and drug development.

This compound, an inorganic compound with the chemical formula Zr(NO₃)₄, is a key precursor in various advanced materials and catalytic processes. It primarily exists in two forms: the pentahydrate (Zr(NO₃)₄·5H₂O) and the anhydrous salt (Zr(NO₃)₄). Understanding the distinct characteristics of these two forms is crucial for their effective application in research and development, particularly in the synthesis of metal-organic frameworks (MOFs), advanced ceramics, and potentially in novel drug delivery systems. This technical guide provides a comprehensive comparison of their properties, detailed experimental protocols for their synthesis and use, and visual representations of key processes.

Core Properties: A Comparative Overview

This compound pentahydrate and its anhydrous form exhibit significant differences in their physical and chemical properties, which dictate their handling, storage, and application-specific suitability. The pentahydrate is a white, hygroscopic crystalline solid that is readily soluble in water and alcohol.[1][2] In contrast, the anhydrous form is a volatile solid, also white and hygroscopic, and highly reactive.[3]

The presence of water of hydration in the pentahydrate significantly influences its thermal stability and reactivity. Upon heating, the pentahydrate decomposes at approximately 100°C, initially losing its water molecules before further decomposition to zirconium dioxide (zirconia).[4][5] The anhydrous form is more volatile and can be used in chemical vapor deposition (CVD) processes.[6]

| Property | This compound Pentahydrate (Zr(NO₃)₄·5H₂O) | Anhydrous this compound (Zr(NO₃)₄) |

| Molar Mass | 429.32 g/mol [7] | 339.24 g/mol [2] |

| Appearance | White, hygroscopic crystals[1][5] | White, volatile, hygroscopic solid[3] |

| Solubility | Very soluble in water and alcohol[1][2] | Very soluble in water and alcohols[3] |

| Decomposition Temperature | Decomposes at ~100°C[4][5] | Decomposes above 100°C[6] |

| Refractive Index | 1.60[5][6] | Not available |

| Primary Hazards | Oxidizer, Corrosive[2] | Strong Oxidizer[3] |

Synthesis and Experimental Protocols

The synthesis routes for the pentahydrated and anhydrous forms of this compound are distinct, reflecting their different stabilities and intended applications.

This compound Pentahydrate Synthesis

This compound pentahydrate is typically synthesized through the reaction of zirconium-based precursors with nitric acid.

Experimental Protocol: From Zirconium Dioxide

-

Reaction Setup: In a suitable reaction vessel, add zirconium dioxide (ZrO₂) to concentrated nitric acid (HNO₃).[5]

-

Dissolution: Gently heat and stir the mixture to facilitate the dissolution of the zirconium dioxide. The reaction is: ZrO₂ + 4HNO₃ → Zr(NO₃)₄ + 2H₂O.[5]

-

Evaporation: Once the zirconium dioxide is fully dissolved, evaporate the solution to dryness. This can be achieved using a rotary evaporator or by gentle heating in a fume hood.[6]

-

Crystallization: As the solution concentrates, this compound pentahydrate will crystallize out.

-

Isolation and Drying: Collect the crystals by filtration and dry them in a desiccator to remove any excess moisture.

Experimental Protocol: From Zirconium Oxychloride

-

Preparation of Zirconium Hydroxide: Dissolve zirconium oxychloride (ZrOCl₂) in water. Add a base, such as ammonium hydroxide (NH₄OH), to precipitate zirconium hydroxide (Zr(OH)₄).[6]

-

Washing: Wash the zirconium hydroxide precipitate thoroughly with deionized water to remove chloride ions.

-

Dissolution in Nitric Acid: Dissolve the purified zirconium hydroxide in nitric acid.

-

Crystallization and Isolation: Follow steps 3-5 from the zirconium dioxide protocol to obtain crystalline this compound pentahydrate.

Anhydrous this compound Synthesis

The synthesis of anhydrous this compound requires strictly anhydrous conditions due to its high sensitivity to moisture.

Experimental Protocol: From Zirconium Tetrachloride

-

Reaction Setup: In a moisture-free environment (e.g., a glovebox), react zirconium tetrachloride (ZrCl₄) with dinitrogen pentoxide (N₂O₅).[3][6] The reaction is: ZrCl₄ + 4N₂O₅ → Zr(NO₃)₄ + 4ClNO₂.[6]

-

Reaction Conditions: The reaction is typically carried out in a suitable inert solvent under a dry atmosphere.

-

Purification by Sublimation: The resulting anhydrous this compound can be purified by sublimation under vacuum. This process helps to remove any residual starting materials or byproducts.[3][6]

Applications in Research and Development

Both forms of this compound are valuable precursors in various fields, from materials science to organic chemistry.

Metal-Organic Frameworks (MOFs) Synthesis

This compound pentahydrate is a widely used zirconium source for the synthesis of robust and highly stable zirconium-based MOFs, such as the UiO-66 series.

Experimental Workflow: Synthesis of UiO-66

Caption: A typical experimental workflow for the solvothermal synthesis of the metal-organic framework UiO-66 using this compound pentahydrate.

Zirconia Nanoparticle Synthesis

This compound is a common precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂) nanoparticles, which have applications in ceramics, catalysis, and biomedicine.

Experimental Workflow: Co-Precipitation Synthesis of ZrO₂ Nanoparticles

Caption: A generalized workflow for the synthesis of zirconia nanoparticles via the co-precipitation method using this compound.

Lewis Acid Catalysis in Organic Synthesis

Anhydrous this compound can act as a Lewis acid catalyst in various organic reactions. One notable example is the Paal-Knorr synthesis of pyrroles.[3]

Catalytic Cycle: Paal-Knorr Pyrrole Synthesis

Caption: A simplified representation of the catalytic cycle for the Paal-Knorr synthesis of pyrroles, catalyzed by anhydrous this compound as a Lewis acid.

Structural Insights

While the crystal structure of this compound pentahydrate is not extensively detailed in readily available literature, studies on related this compound complexes provide valuable insights into the coordination chemistry of the zirconium ion. In many of these complexes, the nitrate groups act as bidentate ligands, coordinating to the zirconium center through two oxygen atoms.[6] For instance, in the complex anion [Zr(NO₃)₅]⁻, the zirconium atom is coordinated by five bidentate nitrate groups, resulting in a high coordination number of 10.[8] In hydrated complexes like [Zr(NO₃)₃(H₂O)₃]⁺, both water molecules and bidentate nitrate groups are found in the coordination sphere of the zirconium atom.[6][8]

Safety and Handling

Both forms of this compound are strong oxidizing agents and should be handled with care. They can accelerate the combustion of other materials.[5] Contact with skin and eyes should be avoided, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to their hygroscopic nature, they should be stored in tightly sealed containers in a dry, well-ventilated area, away from combustible materials.

Conclusion

This compound pentahydrate and its anhydrous form are versatile and important compounds in modern chemistry. The pentahydrate serves as a convenient and stable precursor for the synthesis of a wide range of materials in aqueous and alcoholic media, most notably zirconium-based MOFs. The anhydrous form, with its higher reactivity and volatility, is a valuable reagent for anhydrous syntheses and chemical vapor deposition applications. A thorough understanding of their distinct properties, synthesis protocols, and safe handling procedures is essential for their successful application in research, drug development, and other advanced scientific endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound pentahydrate | H10N4O17Zr | CID 20165437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Safety data sheet for zirconium nitrate pentahydrate

An In-depth Technical Guide to the Safety Data Sheet for Zirconium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound Pentahydrate, a compound used as a preservative and in the synthesis of other zirconium compounds.[1] This document synthesizes critical information from various safety data sheets and chemical databases to ensure safe handling, storage, and emergency response.

Chemical Identification

This compound pentahydrate is a white, crystalline, and very hygroscopic solid.[1] It is highly soluble in water and alcohol, forming an acidic solution.[1][2]

| Identifier | Value |

| Chemical Name | Zirconium (IV) nitrate pentahydrate[3] |

| Synonyms | Zirconium tetranitrate, Nitric acid, zirconium(4+) salt, pentahydrate[4][5] |

| CAS Number | 13986-27-1 (pentahydrate), 13746-89-9 (anhydrous)[4][6] |

| Molecular Formula | Zr(NO₃)₄·5H₂O[6] |

| Molecular Weight | 429.3 g/mol [6] |

| UN Number | 2728[2] |

Hazard Identification

This compound pentahydrate is classified as a strong oxidizing agent and can cause serious eye damage.[6][7] It may intensify fires and poses a dangerous fire and explosion risk when in contact with organic materials.[6][8]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Oxidising Solid | 2 | H272: May intensify fire; oxidiser[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |

Signal Word: Danger[6]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Appearance | White crystalline solid[1] |

| Odor | Odorless[7] |

| Melting Point | Decomposes at 100 °C[7] |

| Boiling Point | Decomposes[2] |

| Solubility | Soluble in water and alcohol[2] |

| Refractive Index | 1.6[2] |

Toxicological Information

This compound has a low order of toxicity but can be harmful if swallowed or inhaled.[1][9] It is irritating to the eyes, nose, and throat.[10]

| Route of Exposure | Endpoint | Value | Species |

| Oral | LD50 | 4100 mg/kg (anhydrous)[6] | Rat[6] |

| Inhalation | LCLo | 500 mg/m³/30 min[8] | Rat[8] |

Exposure Limits:

| Organization | Limit | Value |

| OSHA (PEL-TWA) | Zirconium compounds (as Zr) | 5 mg/m³[8] |

| NIOSH (REL-TWA) | Zirconium compounds (as Zr) | 5 mg/m³[8] |

| NIOSH (IDLH) | Zirconium compounds (as Zr) | 25 mg/m³[5] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

Handling:

-

Handle in a well-ventilated area.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Keep away from combustible materials.[6]

-

Use non-sparking tools.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from foodstuff containers and incompatible materials.[3]

-

Incompatible materials include combustible materials and organic substances.[6]

Emergency Procedures

Detailed workflows for first aid and firefighting are provided below.

First-Aid Measures

A systematic approach to first aid is critical in case of exposure.

Caption: First-aid procedures for different exposure routes.

Firefighting Measures

This compound pentahydrate is not combustible but will accelerate the burning of other materials.[1][8]

Caption: Firefighting protocol for this compound pentahydrate.

Accidental Release Measures

In the event of a spill, the following logical steps should be taken.

Caption: Logical workflow for accidental release measures.

Ecological Information

Data on the environmental impact of this compound pentahydrate is limited. It is not classified as hazardous to the aquatic environment.[6]

| Test | Species | Result | Duration |

| Toxicity to fish | Danio rerio (Zebra fish) | LC50: > 100 mg/L[11] | 96 h |

| Toxicity to daphnia | Daphnia magna | EL50: > 100% saturated solution[11] | 48 h |

| Toxicity to algae | Pseudokirchneriella subcapitata | EC50: 2.6 mg/L[11] | 96 h |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[7] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[7]

Regulatory Information

This compound pentahydrate is subject to various regulations.

-

DOT Classification: Class 5.1 (Oxidizing substance), UN 2728[2][10]

-

GHS Labeling: Required, as detailed in Section 2.[6]

References

- 1. This compound | 13746-89-9 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Zirconium (IV) nitrate pentahydrate | CAS 13746-89-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Zirconium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. elementschina.com [elementschina.com]

The Hygroscopic Nature of Zirconium Nitrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of zirconium nitrate crystals. This compound, particularly in its pentahydrate form (Zr(NO₃)₄·5H₂O), is recognized as a white, crystalline solid with a significant affinity for atmospheric moisture.[1][2][3] Understanding its behavior in the presence of water vapor is critical for applications in catalysis, as a chemical precursor, and in the development of pharmaceuticals where moisture control is paramount.

Physicochemical Properties and Hygroscopicity

This compound is characterized as a "very hygroscopic" and "deliquescent" substance.[1][2][4] This means it not only absorbs moisture from the air but can absorb enough to dissolve and form an aqueous solution.[5] The pentahydrate form is particularly susceptible to these effects.[1][4] Exposure of this compound pentahydrate to a humid environment can lead to its degradation into zirconyl nitrate or other colloidal suspensions.[4] Therefore, it is crucial to store this compound in airtight containers under anhydrous conditions.[4]

Quantitative Hygroscopicity Data

| Relative Humidity (%RH) | % Weight Gain (Illustrative) | Observations |

| 0 | 0 | Dry, crystalline solid |

| 20 | 0.5 - 1.5 | Slight surface adsorption |

| 40 | 1.5 - 3.0 | Continued water vapor uptake |

| 60 | 3.0 - 6.0 | Significant water absorption, potential for clumping |

| 80 | > 15.0 | Rapid water absorption, deliquescence may begin |

| 90 | > 25.0 | Complete deliquescence into a saturated solution |

Note: This data is illustrative and intended to represent the expected behavior of a very hygroscopic and deliquescent substance like this compound pentahydrate.

Experimental Determination of Hygroscopicity

The hygroscopicity of crystalline solids like this compound can be quantitatively determined using several methods, with Dynamic Vapor Sorption (DVS) being a state-of-the-art technique.[5][6][7] Gravimetric analysis in a controlled humidity environment is another established method.[8][][10][11]

Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a general procedure for characterizing the hygroscopic nature of a crystalline powder using a DVS instrument.

Objective: To determine the water vapor sorption and desorption isotherms of this compound crystals, identifying the critical humidity points for significant water uptake and deliquescence.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into the DVS system)

-

Dry nitrogen gas supply

-

Deionized water for vapor generation

-

This compound crystal sample (e.g., 5-15 mg)

-

Sample pan (glass or aluminum)

Procedure:

-

Sample Preparation: A small, representative sample of this compound crystals (5-15 mg) is placed in the sample pan.

-

Initial Drying: The sample is initially dried within the DVS instrument by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference weight.[12]

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold). The mass of the sample is continuously recorded.[7]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH. The equilibrium mass at each step is recorded to generate the desorption isotherm.

-

Data Analysis: The percentage change in mass is plotted against the relative humidity to generate the sorption and desorption isotherms. The shape of the isotherm provides information about the mechanism of water uptake.[6][13]

Visualizing Hygroscopic Behavior and Experimental Workflow

Water Absorption Pathway of this compound

The following diagram illustrates the physical transformation of this compound crystals as they absorb atmospheric moisture, leading to deliquescence.

Experimental Workflow for DVS Analysis

The diagram below outlines the key steps in determining the hygroscopicity of a crystalline solid using Dynamic Vapor Sorption.

Conclusion

The pronounced hygroscopic and deliquescent nature of this compound crystals is a critical consideration for their handling, storage, and application. While quantitative data in the public domain is scarce, standardized methodologies such as Dynamic Vapor Sorption provide a robust framework for detailed characterization. For professionals in research and drug development, a thorough understanding and quantification of a material's interaction with moisture are essential for ensuring product stability, efficacy, and shelf-life. It is recommended that specific DVS analysis be conducted on any batch of this compound intended for use in moisture-sensitive applications.

References

- 1. This compound | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound | 13746-89-9 [chemicalbook.com]

- 4. This compound pentahydrate | 13986-27-1 | Benchchem [benchchem.com]

- 5. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 6. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents [inis.iaea.org]

- 12. tainstruments.com [tainstruments.com]

- 13. proumid.com [proumid.com]

Zirconium(IV) Nitrate: A Technical Guide to its Lewis Acid Properties in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium(IV) nitrate, Zr(NO₃)₄, is emerging as a versatile and powerful Lewis acid catalyst in organic synthesis. Its notable water tolerance, relatively low toxicity, and efficiency make it an attractive alternative to traditional Lewis acids. This technical guide provides an in-depth analysis of the Lewis acid properties of zirconium(IV) nitrate, focusing on its application in key synthetic transformations. This document outlines detailed experimental protocols, presents quantitative data for catalyst performance, and visualizes reaction mechanisms and workflows to support researchers in leveraging this potent catalyst for the synthesis of valuable organic molecules.

Introduction to Zirconium(IV) Nitrate as a Lewis Acid

Zirconium(IV) nitrate is a white crystalline solid that is soluble in water and alcohols.[1] Its Lewis acidity stems from the highly electron-deficient Zr(IV) center, which can effectively coordinate with Lewis basic sites on organic substrates, thereby activating them towards subsequent chemical transformations. A key advantage of zirconium(IV) nitrate is its stability and activity in aqueous media, a characteristic not shared by many conventional Lewis acids that are prone to hydrolysis.[2] This property allows for the development of more environmentally benign synthetic protocols. Zirconium(IV) nitrate has demonstrated significant catalytic activity in a range of organic reactions, including the synthesis of N-substituted pyrroles and other heterocyclic systems of pharmaceutical interest.[2][3]

Catalytic Applications and Performance Data

The efficacy of zirconium(IV) nitrate as a Lewis acid catalyst is demonstrated in several important organic transformations. Below are summaries of its performance in key reactions, with quantitative data presented for comparative analysis.

Synthesis of N-Substituted Pyrroles

Zirconium(IV) nitrate has been proven to be a highly efficient and reusable water-tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles.[2] The reaction proceeds via a condensation reaction between 4-hydroxyproline and isatin derivatives or 11H-indeno[1,2-b]quinoxalin-11-ones.[2]

Table 1: Zirconium(IV) Nitrate Catalyzed Synthesis of N-Substituted Pyrroles [2]

| Entry | Substrate 1 (Isatin Derivative) | Substrate 2 (4-Hydroxyproline) | Product | Time (min) | Yield (%) |

| 1 | Isatin | 4-Hydroxyproline | 3-(1H-pyrrol-1-yl)indolin-2-one | 20 | 95 |

| 2 | 5-Bromo-isatin | 4-Hydroxyproline | 5-Bromo-3-(1H-pyrrol-1-yl)indolin-2-one | 25 | 92 |

| 3 | 5-Nitro-isatin | 4-Hydroxyproline | 5-Nitro-3-(1H-pyrrol-1-yl)indolin-2-one | 30 | 90 |

| 4 | 11H-indeno[1,2-b]quinoxalin-11-one | 4-Hydroxyproline | 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline | 15 | 98 |

Reaction Conditions: Substrate 1 (1 mmol), Substrate 2 (1.2 mmol), Zr(NO₃)₄ (10 mol%), H₂O (5 mL), Reflux.

Pechmann Condensation for Coumarin Synthesis (Illustrative Example)

While specific literature detailing the use of Zirconium(IV) nitrate in the Pechmann condensation is limited, other zirconium-based catalysts, such as sulfated zirconia, have been effectively employed. The Pechmann condensation is a crucial method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. The Lewis acidic nature of the zirconium center is expected to catalyze this transformation effectively. Below is representative data for a sulfated zirconia-catalyzed Pechmann condensation.

Table 2: Sulfated Zirconia Catalyzed Pechmann Condensation

| Entry | Phenol | β-Ketoester | Catalyst | Time (h) | Yield (%) |

| 1 | Resorcinol | Ethyl acetoacetate | Sulfated Zirconia | 3 | 94 |

| 2 | Phenol | Ethyl acetoacetate | Sulfated Zirconia | 5 | 75 |

| 3 | m-Cresol | Ethyl acetoacetate | Sulfated Zirconia | 4 | 82 |

Note: This data is for illustrative purposes with a related zirconium catalyst and may not be directly representative of Zirconium(IV) nitrate performance.

Biginelli Reaction for Dihydropyrimidinone Synthesis (Illustrative Example)

Table 3: Sulfated Zirconia Catalyzed Biginelli Reaction [4]

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfated Zirconia | 4 | 92 | | 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfated Zirconia | 4 | 95 | | 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Sulfated Zirconia | 4 | 88 |

Note: This data is for illustrative purposes with a related zirconium catalyst and may not be directly representative of Zirconium(IV) nitrate performance.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Pyrroles

This protocol is adapted from the work of Hasaninejad et al.[2]

-

Materials:

-

Isatin derivative or 11H-indeno[1,2-b]quinoxalin-11-one (1 mmol)

-

4-hydroxyproline (1.2 mmol)

-

Zirconium(IV) nitrate (10 mol%)

-

Water (5 mL)

-

-

Procedure:

-

To a round-bottom flask, add the isatin derivative or 11H-indeno[1,2-b]quinoxalin-11-one (1 mmol), 4-hydroxyproline (1.2 mmol), and Zirconium(IV) nitrate (10 mol%).

-

Add 5 mL of water to the flask.

-

Attach a condenser and reflux the reaction mixture with stirring for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Representative Protocol for Pechmann Condensation (using a solid acid catalyst)

This protocol is a general representation for a solvent-free Pechmann condensation.

-

Materials:

-

Phenol (1 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Solid acid catalyst (e.g., sulfated zirconia, 10-20 mol%)

-

-

Procedure:

-

In a reaction vessel, combine the phenol (1 mmol), ethyl acetoacetate (1.1 mmol), and the solid acid catalyst.

-

Heat the mixture in an oil bath at 110-130°C with stirring for the required time.

-

Monitor the reaction by TLC.

-

After completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate).

-

Filter the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the solid residue by recrystallization.

-

Representative Protocol for the Biginelli Reaction (solvent-free)

This is a general protocol for a solvent-free Biginelli reaction.

-

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Lewis acid catalyst (e.g., sulfated zirconia, 10 mol%)

-

-

Procedure:

-

Grind a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the catalyst in a mortar and pestle.

-

Transfer the mixture to a reaction vessel and heat at 80-100°C for the specified time.

-

Monitor the reaction by TLC.

-

After completion, add hot ethanol to the reaction mixture.

-

Filter the catalyst.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the product by filtration and wash with cold ethanol.

-

Mechanistic Insights and Visualizations

The Lewis acidic Zr(IV) center plays a crucial role in activating the substrates. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.

Proposed Catalytic Cycle for N-Substituted Pyrrole Synthesis

General Experimental Workflow for Catalytic Synthesis

Proposed Mechanism for Lewis Acid-Catalyzed Pechmann Condensation

Proposed Mechanism for Lewis Acid-Catalyzed Biginelli Reaction

Conclusion

Zirconium(IV) nitrate is a highly promising Lewis acid catalyst for a variety of organic transformations. Its water tolerance, efficiency, and reusability make it a valuable tool for the development of sustainable synthetic methodologies. This guide provides a foundational understanding of its application in the synthesis of N-substituted pyrroles and offers insights into its potential for catalyzing Pechmann and Biginelli reactions. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to incorporate Zirconium(IV) nitrate into their synthetic strategies. Further exploration of its catalytic scope is warranted and is expected to uncover new applications in the synthesis of complex organic molecules.

References

Methodological & Application

Synthesis of Zirconia Nanoparticles from Zirconium Nitrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of zirconia (ZrO₂) nanoparticles using zirconium nitrate as a precursor. Zirconia nanoparticles are of significant interest in biomedical applications, including drug delivery, owing to their biocompatibility, high surface area, and tunable surface chemistry.[1][2] This guide covers various synthesis methods, including hydrothermal, sol-gel, and co-precipitation techniques, offering a comparative analysis of key experimental parameters.

Introduction to Zirconia Nanoparticles in Drug Development

Zirconia nanostructures have emerged as a promising platform for drug delivery systems.[1] Their unique properties allow for the loading and controlled release of a wide range of therapeutic agents, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.[2] The effectiveness of drug loading and the subsequent release kinetics are influenced by the physicochemical characteristics of the nanoparticles, such as size, shape, and surface properties, which are in turn determined by the synthesis method.[2]

Synthesis Methodologies

Several chemical methods are employed for the synthesis of zirconia nanoparticles from this compound, each offering distinct advantages in controlling particle characteristics.[3]

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique is known for producing crystalline nanoparticles with a narrow size distribution.[4]

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of zirconium oxynitrate (ZrO(NO₃)₂·xH₂O).

-

Precipitating Agent Preparation: Prepare a 0.2 M aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) or a strong ammonia solution.[4]

-

Mixing: Mix equal volumes of the precursor and precipitating agent solutions to achieve a desired molar ratio (e.g., 1:2).

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 150-210 °C) for a defined duration (e.g., 4-48 hours).[4]

-

Collection and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation (e.g., 8000 rpm for 5 minutes) and wash it several times with distilled water and acetone to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at 110 °C for 90 minutes to obtain a fine powder of zirconia nanoparticles.

Sol-Gel Synthesis

The sol-gel method is a versatile technique that involves the transition of a colloidal solution (sol) into a gel-like network. T[5]his process allows for excellent control over the final product's purity and homogeneity at a molecular level.

[6]Experimental Protocol:

-

Sol Formation: Dissolve zirconium oxynitrate and a complexing agent like citric acid in deionized water with continuous stirring. 2[6]. Gel Formation: Gradually heat the solution to temperatures between 60 °C and 120 °C to evaporate the solvent and promote the formation of a viscous gel. 3[6]. Drying: Further heat the gel to obtain a dry powder.

-

Calcination: Calcine the dried powder at a specific temperature (e.g., 600 °C) to induce crystallization and remove any organic residues, resulting in the formation of zirconia nanoparticles.

[6]Experimental Workflow for Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of zirconia nanoparticles.

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing metal oxide nanoparticles. It involves the simultaneous precipitation of the metal precursor from a solution by adding a precipitating agent.

[3]Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of this compound.

-

Precipitation: Add a precipitating agent, such as potassium hydroxide (KOH), to the precursor solution under vigorous stirring to induce the formation of a precipitate. T[3]he concentration of the precipitating agent can be varied (e.g., 0.5 M, 1.0 M, 1.5 M) to optimize the characteristics of the nanoparticles. 3[3]. Washing and Filtration: Separate the precipitate from the solution by filtration and wash it thoroughly with deionized water to remove impurities.

-

Drying: Dry the precipitate in an oven.

-

Calcination: Calcine the dried powder at a suitable temperature to obtain crystalline zirconia nanoparticles. The calcination temperature significantly impacts the surface morphology, crystal size, and purity of the resulting nanoparticles.

[3]### 3. Comparative Data of Synthesis Parameters

The following tables summarize the quantitative data from various studies on the synthesis of zirconia nanoparticles from this compound, allowing for easy comparison of the different methodologies.

Table 1: Hydrothermal Synthesis Parameters

| Precursor | Precipitating Agent | Temperature (°C) | Time (h) | Resulting Nanoparticle Size (nm) | Crystal Phase |

| Zirconium Oxynitrate (0.1 M) | Sodium Hydroxide (0.2 M) | 150 | 4 | ~25 | Monoclinic |

| This compound | [4] Stronger Ammonia Water | [4] 210 | [4] 48 | [4] < 10 | [4][7] Monoclinic |

| Zirconyl Nitrate | [8] - | 250 (523 K) | [8] 0.5 | [8] 6-8 | [8] Monoclinic & Tetragonal |

Table 2: Sol-Gel Synthesis Parameters

| Precursor | Complexing Agent | Gelation Temp (°C) | Calcination Temp (°C) | Resulting Nanoparticle Size (nm) | Crystal Phase |

| Zirconium Oxynitrate | [6] Citric Acid | [6] 60-120 | [6] 600 | [6] ~11 | [6] Tetragonal |

Table 3: Co-Precipitation Synthesis Parameters

| Precursor | Precipitating Agent | Calcination Temp (°C) | Resulting Nanoparticle Size (nm) | Crystal Phase |

| This compound | [3] Potassium Hydroxide (0.5-1.5 M) | [3] Not specified | 6-35 | [3] Not specified |

Characterization of Zirconia Nanoparticles

To ensure the successful synthesis of zirconia nanoparticles with the desired characteristics for drug development applications, a comprehensive characterization is essential.

Common Characterization Techniques:

-

X-ray Diffraction (XRD): Used to determine the crystal structure (e.g., monoclinic, tetragonal) and estimate the crystallite size of the nanoparticles. *[4][6] Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Employed to visualize the morphology, size, and size distribution of the synthesized nanoparticles. *[4] Brunauer-Emmett-Teller (BET) Analysis: Used to measure the specific surface area of the nanoparticles, which is a crucial parameter for drug loading capacity. * Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical bonds present on the surface of the nanoparticles and confirm the removal of organic residues after calcination.

The synthesis of zirconia nanoparticles from this compound can be achieved through various methods, each offering a degree of control over the final product's properties. For applications in drug development, it is crucial to select a synthesis protocol that yields nanoparticles with the desired size, crystal phase, and surface area. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers to reproduce and optimize the synthesis of zirconia nanoparticles for their specific research needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hydrothermal Synthesis of ZrO2 Nanoparticles and their Optical Absorption Properties | Scientific.Net [scientific.net]

- 5. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 6. malayajournal.org [malayajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]